6-O-(三异丙基甲硅烷基)-D-半乳糖醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

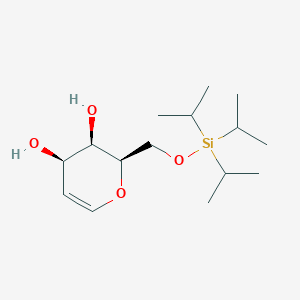

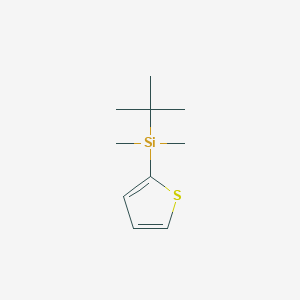

The stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides ("galactopyranosides") using isopropylidene-protected 6-O-silylated donors, including 6-O-(Triisopropylsilyl)-D-galactal, has been reported to achieve high stereoselectivity and selectivity. This method demonstrates the utility of combining isopropylidene acetal and sterically demanding silyl groups for achieving desired glycosidic linkages in the synthesis of complex carbohydrates (Yang et al., 2018).

Molecular Structure Analysis

The synthesis and crystal structure analysis of derivatives of 6-O-(Triisopropylsilyl)-D-galactal have contributed to understanding the conformation and configuration of such compounds. For example, the synthesis, crystal structure, and conformation of 1(S)-acetoxy-3-[6(R)-O-benzyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranos-6-yl]-1(methyl 2,3,4-tri-O-benzyl-6-deoxy-β-D-galactopyranosid-6-yl)propyne have provided insights into the stereochemistry of galactopyranosyl derivatives (Krajewski et al., 1985).

Chemical Reactions and Properties

6-O-(Triisopropylsilyl)-D-galactal has been utilized in various chemical reactions, demonstrating its versatility as a glycosyl donor or substrate. For instance, it undergoes allylic rearrangement reactions to form glycoside derivatives containing a 2,3-double bond, showcasing its reactivity and application in synthesizing unsaturated carbohydrate derivatives (Ciment & Ferrier, 1966).

科学研究应用

抗氧化活性分析

对抗氧化剂的研究通常涉及详细的化学分析,以确定各种化合物的抗氧化能力。在这样的背景下使用 6-O-(三异丙基甲硅烷基)-D-半乳糖醛可能涉及它在合成或修饰目标化合物中的作用。ORAC 和 FRAP 测试等分析方法在这些研究中至关重要,突出了化学反应性和相互作用分析在抗氧化剂研究中的重要性 (Munteanu 和 Apetrei,2021)。

多糖的结构分析

对亚麻纤维的结构特征和非纤维素多糖 (NCP) 组成的研究展示了化学分析在理解植物材料中的应用。此类研究可能利用 6-O-(三异丙基甲硅烷基)-D-半乳糖醛等衍生物来研究植物基材料中的化学成分和相互作用,从而深入了解其结构和功能特性 (Morvan 等人,2003)。

多糖的生物技术应用

探索角叉菜胶和半乳甘露聚糖在生物技术应用中的潜力,例如在生物医学领域、生物乙醇生产和环境修复中,反映了对半乳糖基化合物的研究兴趣。这些研究突出了多糖的多功能性和化学衍生物在各种应用中的潜力,可能包括与 6-O-(三异丙基甲硅烷基)-D-半乳糖醛相关的应用 (Chauhan 和 Saxena,2016;Thombare 等人,2016)。

化学分析的振动光谱

包括傅里叶变换红外光谱 (FTIR) 和拉曼光谱在内的振动光谱是多糖和相关化合物结构分析的有力工具。该领域的研究可能涉及使用 6-O-(三异丙基甲硅烷基)-D-半乳糖醛作为模型化合物,以研究半乳糖衍生物的振动特性和化学行为 (Matsuhiro,1996)。

作用机制

Target of Action

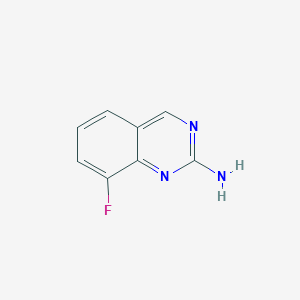

6-O-(Triisopropylsilyl)-D-galactal primarily targets hydroxyl groups in carbohydrate molecules. This compound is used as a protecting group in organic synthesis, particularly in carbohydrate chemistry. The triisopropylsilyl (TIPS) group protects the hydroxyl group from unwanted reactions during synthetic processes .

Mode of Action

The TIPS group in 6-O-(Triisopropylsilyl)-D-galactal interacts with the hydroxyl groups by forming a stable silyl ether. This interaction prevents the hydroxyl group from participating in reactions that could interfere with the desired synthetic pathway. The protection is typically achieved through a silylation reaction, where the TIPS group is introduced to the hydroxyl group under mild conditions .

Biochemical Pathways

By protecting specific hydroxyl groups, chemists can selectively manipulate other parts of the molecule, leading to the formation of desired products without side reactions .

Pharmacokinetics

Its role is confined to the realm of synthetic organic chemistry, where it is eventually removed after the desired synthetic transformations are complete .

Result of Action

The primary result of using 6-O-(Triisopropylsilyl)-D-galactal is the temporary protection of hydroxyl groups during chemical synthesis. This protection allows for greater control over the synthetic process, enabling the creation of complex molecules with high precision. Once the synthetic steps requiring protection are complete, the TIPS group can be removed, restoring the original hydroxyl group .

Action Environment

The efficacy and stability of 6-O-(Triisopropylsilyl)-D-galactal as a protecting group are influenced by environmental factors such as pH, temperature, and the presence of other reactive species. The TIPS group is generally stable under neutral and basic conditions but can be cleaved by fluoride ions or strong acids. Therefore, the choice of reaction conditions is crucial to maintaining the integrity of the protecting group until it is intentionally removed .

属性

IUPAC Name |

(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHAYQIZWKLNP-RBSFLKMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446207 |

Source

|

| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166021-01-8 |

Source

|

| Record name | 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)